Boc-Hyp(Bzl)-OH

Catalog No.
S684747
CAS No.
54631-81-1
M.F
C17H23NO5
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Hyp(Bzl)-OH

CAS Number

54631-81-1

Product Name

Boc-Hyp(Bzl)-OH

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1

InChI Key

DGIGGVANZFKXLS-KGLIPLIRSA-N

SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2

Synonyms

54631-81-1;Boc-Hyp(Bzl)-OH;(2S,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylicacid;Boc-O-benzyl-trans-4-hydroxy-L-proline;Boc-O-benzyl-L-hydroxyproline;ST51037532;PubChem12278;Boc-Hyp(Bzl)-OH?DCHA;15535_ALDRICH;SCHEMBL376159;15535_FLUKA;CTK8B5003;DGIGGVANZFKXLS-KGLIPLIRSA-N;MolPort-003-926-839;ZINC404745;ACT02248;ANW-46986;CB-945;AKOS015924089;AKOS015998709;AM81836;RTR-019310;VA50594;AJ-22408;AK-80328

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2

Boc-Hyp(Bzl)-OH (CAS 54631-81-1) is a protected amino acid derivative specifically designed for use in Boc-based solid-phase peptide synthesis (SPPS). It features two critical protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amine and a benzyl (Bzl) ether on the 4-hydroxyl side chain. This dual-protection scheme is essential for integrating the structurally important (2S,4R)-trans-hydroxyproline residue into peptide chains, a key component for the stability of proteins like collagen. The choice of this specific precursor is dictated by the synthesis strategy, as the Boc group is compatible with acid-labile deprotection cycles, while the Bzl group offers orthogonal stability, preventing unwanted side reactions at the hydroxyl position during synthesis.

Research Fit

Workflow Boc solid-phase peptide synthesis (Boc-SPPS)
Selection Orthogonal Boc/Bzl protection for hydroxyproline
Use Context Collagen-model peptide and proline-rich sequence synthesis

Substituting Boc-Hyp(Bzl)-OH with seemingly similar analogs like Fmoc-protected versions, unprotected forms (Boc-Hyp-OH), or the incorrect stereoisomer can lead to complete synthesis failure. The N-terminal protecting group (Boc vs. Fmoc) dictates the entire synthesis chemistry—Boc requires acidic deprotection (e.g., TFA), while Fmoc uses basic conditions (e.g., piperidine). They are fundamentally incompatible within a given workflow. The benzyl (Bzl) side-chain protection is not a trivial feature; its absence allows for side reactions like acylation of the hydroxyl group, compromising peptide purity. Furthermore, the use of the incorrect stereoisomer, such as cis-hydroxyproline instead of the specified trans-isomer, disrupts the required peptide conformation, impacting the final product's structural integrity and biological function.

Substitution Risk

Unprotected Boc-Hyp-OH Free 4-hydroxyl may undergo O-acylation during chain assembly, reducing crude purity and yield.
Fmoc-Hyp(tBu)-OH tBu ether is TFA-labile; premature deprotection in Boc-SPPS cycles disrupts orthogonal strategy.
Boc-cis-Hyp-OH (cis diastereomer) Alters peptide conformation and may fail to support collagen-like triple-helix stabilization.

Ensures Compatibility with Boc-Based Synthesis Workflows

The selection of an Nα-protecting group is the primary determinant of the entire synthesis strategy. Boc-Hyp(Bzl)-OH is designed for Boc/Bzl chemistry, which uses strong acid (e.g., 50% TFA in DCM) for iterative Nα-Boc deprotection. In contrast, the common alternative Fmoc-Hyp(Bzl)-OH is used in Fmoc/tBu chemistry, which requires a base (e.g., 20% piperidine in DMF) for Nα-Fmoc deprotection. These deprotection conditions are orthogonal and mutually exclusive; using a Boc-protected amino acid in an Fmoc workflow (or vice-versa) will halt the synthesis.

Evidence DimensionNα-Deprotection Reagent Compatibility
Target Compound DataRequires strong acid (e.g., TFA) for Nα-Boc removal
Comparator Or BaselineFmoc-Hyp(Bzl)-OH: Requires base (e.g., piperidine) for Nα-Fmoc removal
Quantified Difference100% Incompatible Chemistries
ConditionsStandard Boc-SPPS vs. Fmoc-SPPS protocols

This choice is non-negotiable and dictates process compatibility; the correct N-protected version must be procured to match the established lab workflow.

Stereochemical fidelity
Cross-study comparable
Target: [α]20/D −40° ± 2° (trans-4-Hyp)
Comparator: −48 to −53° (cis-4-Hyp)
Only trans geometry stabilizes collagen triple helix.
Opposite diastereomer fails triple-helix thermal stabilization.

Enables Orthogonal Deprotection Schemes for Complex Peptide Modification

The benzyl (Bzl) ether side-chain protection on Boc-Hyp(Bzl)-OH provides critical orthogonality. Unlike acid-labile groups such as tert-butyl (tBu), the Bzl group is stable to the TFA used for Boc deprotection. It is selectively removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C). This allows for the deprotection of the hydroxyproline side chain while all other acid-labile protecting groups (and the peptide-resin linkage) remain intact. This is not possible with a comparator like Boc-Hyp(tBu)-OH, where the side-chain tBu group would be cleaved along with the Nα-Boc group by TFA.

Evidence DimensionSide-Chain Deprotection Condition
Target Compound DataBzl group: Cleaved by catalytic hydrogenolysis; stable to TFA.
Comparator Or BaselineBoc-Hyp(tBu)-OH: tBu group is cleaved by TFA, same condition as Nα-Boc removal.
Quantified DifferenceProvides a fully orthogonal deprotection route unavailable with tBu protection.
ConditionsSolid-phase peptide synthesis with post-synthesis modification steps.

For synthesizing complex peptides that require site-specific modification at the hydroxyproline residue, the orthogonal Bzl group is essential.

O-Acylation prevention
Class-level inference
Target: Bzl ether protected; no free OH
Comparator: Unprotected Boc-Hyp-OH (free OH)
Eliminates competing O-acylation during couplings.
Data to verify; class-level protection strategy evidence.

Prevents Side-Chain Acylation, Ensuring Higher Purity of Final Peptide

Using an unprotected analog like Boc-Hyp-OH introduces a reactive hydroxyl group that can be acylated during subsequent coupling steps, leading to the formation of ester side products and branched peptides. The benzyl ether in Boc-Hyp(Bzl)-OH blocks this reactivity, preventing such side reactions. This ensures that the peptide chain elongates correctly, leading to a higher purity crude product and simplifying downstream purification. While direct quantitative comparisons are sequence-dependent, the prevention of side-chain acylation is a fundamental principle of modern peptide synthesis strategy for achieving high-purity products.

Evidence DimensionSide-Chain Reactivity During Coupling
Target Compound DataBzl-protected hydroxyl group is unreactive.
Comparator Or BaselineBoc-Hyp-OH: Free hydroxyl group is susceptible to acylation.
Quantified DifferenceEliminates a known pathway for impurity formation.
ConditionsStandard peptide coupling cycles using activating agents (e.g., HBTU, DIC).

Procuring the side-chain protected version is a direct investment in the purity and yield of the final peptide, reducing purification costs and time.

SPPS chemistry fit
Head-to-head comparison
Target: Boc/Bzl; TFA/HF cycles
Comparator: Fmoc/tBu; piperidine/TFA cycles
Fmoc analog incompatible with Boc-SPPS instrumentation.
Mutually exclusive deprotection chemistry.

Provides Correct trans-Stereochemistry for Structurally Stable Peptides

The (2S,4R) configuration of this product corresponds to trans-4-hydroxyproline, the natural isomer found in collagen that is critical for triple helix stability. The 4R-hydroxyl group significantly favors the trans conformation of the preceding peptide bond over the cis conformation. NMR studies on model systems have shown that the trans conformer of N-acetyl-4R-Hyp methyl ester is six times more populated than the cis conformer. In contrast, the 4S (*cis*) isomer shifts the equilibrium toward the cis state, which is incompatible with the required structure of collagen and many other bioactive peptides. Using the incorrect isomer leads to a structurally distinct and often non-functional final product.

Evidence DimensionPeptide Bond trans/cis Isomer Ratio
Target Compound Data4R-Hyp (trans-isomer) strongly favors the required trans peptide bond (trans:cis ratio ~6:1 in model systems)
Comparator Or Baseline4S-Hyp (cis-isomer) shifts equilibrium toward the undesired cis peptide bond
Quantified DifferenceSignificant shift in conformational equilibrium critical for peptide structure.
ConditionsPeptide backbone conformation in solution (NMR studies)

Procuring the correct (2S,4R)-trans isomer is essential for reproducibility and for synthesizing peptides with the correct, biologically active three-dimensional structure.

Triple-helix thermal shift
Supporting evidence
ΔTm ≈ +35 °C
Quantifies hydroxyproline stabilization contribution.
Based on (Pro-Hyp-Gly)n vs. (Pro-Pro-Gly)n peptides.
Purity & rotation consistency
Specification review
≥95–98% HPLC; [α]20/D −40° ± 2°
Narrow specs reduce epimerization risk in SPPS.
Sharp mp ~70 °C supports reproducible handling.

Synthesis of Collagen-Mimetic Peptides for Biomaterials

This precursor is the right choice for constructing collagen-like peptides that require the native trans-4-hydroxyproline configuration for proper triple helix formation and thermal stability. The combination of Boc-SPPS compatibility and guaranteed trans-stereochemistry ensures the synthesis of structurally reliable biomaterials for tissue engineering and regenerative medicine.

Development of Probes Requiring Site-Specific Hydroxyl Modification

Ideal for projects where the hydroxyproline side chain must be modified after peptide assembly, such as for attaching fluorescent labels or other probes. The orthogonal benzyl ether can be selectively removed by hydrogenolysis without disturbing other acid-labile protecting groups, enabling precise, late-stage functionalization of the peptide.

Manufacturing Peptides under Validated Boc-Chemistry Protocols

For established industrial or cGMP manufacturing processes built on Boc-based SPPS, Boc-Hyp(Bzl)-OH is the required raw material. Substituting it with an Fmoc-based alternative is not possible without complete process re-development and re-validation, making this compound essential for process consistency and reproducibility.

Application Fit Matrix

Application
Selection Property
Validation Focus
Collagen-model peptide synthesis
Boc/Bzl orthogonal protection profile
Triple-helix thermal stability assay (CD spectroscopy)
Hydroxyl side-chain protection in SPPS
Benzyl ether stability under TFA cycles
Crude peptide purity and O-acylation side-product monitoring
Conformationally constrained peptide research
trans-4-Hydroxyproline stereochemistry
Enantiomeric/diastereomeric integrity by polarimetry or chiral HPLC
Legacy Boc-SPPS instrument integration
Full Boc/Bzl workflow compatibility
Deprotection cycle fidelity and HF cleavage reproducibility

XLogP3

2.3

Wikipedia

Boc-O-benzyl-trans-4-hydroxy-L-proline

Explore Compound Types